Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate
Description
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate is an ester derivative featuring a 2-oxopropanoate backbone substituted with a 4-(dimethylamino)phenyl group at the third carbon. This compound is characterized by its electron-rich aromatic ring due to the dimethylamino (–N(CH₃)₂) substituent, which imparts strong electron-donating properties. Such structural attributes make it a candidate for applications in organic synthesis, particularly in reactions involving nucleophilic or electrophilic intermediates.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate |
InChI |
InChI=1S/C12H15NO3/c1-13(2)10-6-4-9(5-7-10)8-11(14)12(15)16-3/h4-7H,8H2,1-3H3 |
InChI Key |
VCWCTJSWUCISRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
The use of HFIP as a solvent is particularly advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, and high polarity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with activated alcohols such as benzylic and allylic alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of the dimethylamino group and ester functionality suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Fluorinated alcohols like HFIP are commonly used as solvents and promoters for nucleophilic substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate and sodium borohydride, may be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with activated alcohols typically yield substituted esters .
Scientific Research Applications
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules and potential pharmacological effects.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes and receptors. The dimethylamino group may facilitate binding to specific sites, while the ester functionality could undergo hydrolysis or other transformations within biological systems .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate with key analogs differing in aromatic substituents:
Key Observations:
Electronic Effects: The dimethylamino group (–N(CH₃)₂) in the target compound increases electron density at the aromatic ring, facilitating electrophilic substitution reactions compared to electron-withdrawing groups like –Cl .
Solubility and Aggregation: The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, DMF) due to its hydrophilic nature. In contrast, chlorophenyl analogs (e.g., ) exhibit higher lipophilicity, favoring nonpolar solvents. The bis-dimethylamino derivative () may show aggregation in solution due to π-π stacking or dipole-dipole interactions, a behavior less pronounced in monosubstituted analogs.
Solid-State Interactions: Weak hydrogen bonding (C–H···O) is observed in chlorophenyl derivatives (), stabilizing crystal lattices. Similar interactions are plausible in the dimethylamino variant but may be less dominant due to steric hindrance from the bulky –N(CH₃)₂ group.
Biological Activity
Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features a dimethylamino group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological targets. The presence of the oxopropanoate moiety suggests possible reactivity in biological systems, which is crucial for its pharmacological effects.
1. Inhibition of Bcl-2 and Bcl-xL Proteins
Research indicates that modifications in the structure of compounds similar to this compound can significantly affect their binding affinity to Bcl-2 and Bcl-xL proteins, which are key regulators of apoptosis in cancer cells. A study highlighted that related compounds exhibited IC50 values as low as 38 nM against H146 small-cell lung cancer cell lines, demonstrating potent inhibitory activity against these proteins .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 4 | 38 | Bcl-2/Bcl-xL |
| Compound 12 | 19 | Bcl-2/Bcl-xL |
2. Acetylcholinesterase Inhibition
This compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A study found that derivatives with similar structures displayed IC50 values ranging from 0.02 to 0.92 µM against AChE, indicating strong selectivity and potency .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 6a | 0.02 | AChE |
| Compound 6c | 0.92 | AChE |
3. Antioxidant Activity
In addition to enzyme inhibition, certain derivatives of this compound have demonstrated antioxidant properties, which may contribute to their therapeutic potential in mitigating oxidative stress-related damage in cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that modifications at the phenyl ring could enhance cytotoxicity against specific cancer types while maintaining low toxicity toward normal cells .
- Structure-Activity Relationship (SAR) : Detailed SAR analyses have shown that the introduction of electron-donating groups enhances binding affinity and activity against targeted proteins, emphasizing the importance of molecular modifications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
